molecular formula C16H31N3O2 B1393139 Tert-butyl 4-methyl-4-(4-methylpiperazin-1-yl)piperidine-1-carboxylate CAS No. 864369-94-8

Tert-butyl 4-methyl-4-(4-methylpiperazin-1-yl)piperidine-1-carboxylate

Cat. No.: B1393139
CAS No.: 864369-94-8
M. Wt: 297.44 g/mol
InChI Key: BPRGPSLSNOQMJA-UHFFFAOYSA-N
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Description

Tert-butyl 4-methyl-4-(4-methylpiperazin-1-yl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C16H31N3O2 and its molecular weight is 297.44 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Tert-butyl 4-methyl-4-(4-methylpiperazin-1-yl)piperidine-1-carboxylate, also known as N-BOC-4-(4-methylpiperazin-1-yl)piperidine, is a compound with significant potential in medicinal chemistry, particularly in the development of therapeutic agents. This article examines its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • CAS Number : 190964-91-1
  • Molecular Formula : C15H29N3O2
  • Molecular Weight : 283.41 g/mol

The compound features a tert-butyl group, a piperidine ring, and a piperazine moiety, which contribute to its biological activity.

This compound exhibits various biological activities primarily through its interaction with neurotransmitter systems. It has been studied for its potential as an inhibitor of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine in the brain. Inhibition of AChE can enhance cholinergic signaling, which is beneficial in treating neurodegenerative diseases such as Alzheimer's disease.

Key Findings:

  • Acetylcholinesterase Inhibition : The compound demonstrated notable inhibition of AChE, which is critical for enhancing cognitive function and memory retention. In vitro studies have shown an IC50 value indicating effective inhibition at micromolar concentrations .
  • Neuroprotective Effects : Research indicates that this compound can protect neuronal cells from apoptosis induced by amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's pathology. It reduces oxidative stress markers and inflammatory cytokines like TNF-α in cell culture models .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

Structural FeatureImpact on Activity
Tert-butyl groupEnhances lipophilicity and membrane permeability
Piperidine ringProvides basicity and contributes to receptor binding
Piperazine moietyInfluences neuropharmacological properties

These modifications can significantly alter the compound's affinity for target receptors and enzymes, impacting its therapeutic efficacy.

Case Studies

Several studies have explored the efficacy and safety profile of this compound:

  • In Vitro Studies : In a study examining the protective effects against Aβ-induced toxicity in astrocytes, treatment with tert-butyl 4-methyl-4-(4-methylpiperazin-1-yl)piperidine resulted in a significant increase in cell viability compared to untreated controls . The mechanism involved modulation of inflammatory responses and oxidative stress reduction.
  • Animal Models : In vivo experiments using scopolamine-induced memory impairment models showed that administration of this compound improved cognitive performance, suggesting its potential as a therapeutic agent for cognitive disorders .

Properties

IUPAC Name

tert-butyl 4-methyl-4-(4-methylpiperazin-1-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31N3O2/c1-15(2,3)21-14(20)18-8-6-16(4,7-9-18)19-12-10-17(5)11-13-19/h6-13H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPRGPSLSNOQMJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C(=O)OC(C)(C)C)N2CCN(CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20674282
Record name tert-Butyl 4-methyl-4-(4-methylpiperazin-1-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864369-94-8
Record name tert-Butyl 4-methyl-4-(4-methylpiperazin-1-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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